2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC8604655
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O2S2 |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H23N3O2S2/c1-11-6-8-21(9-7-11)14(22)10-24-18-19-16(23)15-12-4-2-3-5-13(12)25-17(15)20-18/h11H,2-10H2,1H3,(H,19,20,23) |
| Standard InChI Key | DYYVQVONQOWFTM-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
| Canonical SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, with the systematic IUPAC name 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one, features a benzothiolo[2,3-d]pyrimidin-4-one core fused to a tetrahydrobenzene ring. A sulfanyl-ethyl substituent bearing a 4-methylpiperidin-1-yl group is attached at position 2 of the pyrimidine ring. Key molecular details include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S₂ |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
| InChI Key | DYYVQVONQOWFTM-UHFFFAOYSA-N |
The piperidine ring introduces a basic nitrogen, while the sulfanyl group enhances lipophilicity and potential thiol-mediated reactivity.
Structural Analogs and Comparative Analysis
Structurally related compounds, such as 7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one (PubChem CID 7708820), share the 4-methylpiperidin-1-yl-acetyl motif but differ in their fused ring systems . Such analogs often exhibit varied pharmacological profiles due to differences in electronic and steric properties .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Core Formation: The benzothiolo[2,3-d]pyrimidin-4-one core is constructed via cyclocondensation of 2-aminobenzothiophene-3-carboxylic acid derivatives with thiourea or its analogs.
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Substituent Introduction: The 2-(4-methylpiperidin-1-yl)-2-oxoethylsulfanyl group is introduced through nucleophilic substitution or thiol-ene coupling reactions.
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Hydrogenation: The tetrahydrobenzene ring is generated via catalytic hydrogenation of an aromatic precursor.
Characterization Techniques
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NMR Spectroscopy: Confirmatory ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, particularly distinguishing the piperidine methyl group (δ ~1.2 ppm) and the tetrahydrobenzene protons (δ ~2.5–3.0 ppm).
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IR Spectroscopy: Key absorptions include the carbonyl stretch (C=O, ~1700 cm⁻¹) and sulfanyl C-S bond (~650 cm⁻¹).
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 377.5 [M+H]⁺.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility due to its hydrophobic benzothiolo and piperidine moieties. Computed logP values (estimated via XLogP3) suggest moderate lipophilicity (~3.5), favoring membrane permeability .
Stability Profile
Stability studies indicate susceptibility to oxidative degradation at the sulfanyl group, necessitating storage under inert atmospheres.
Biological Activity and Mechanisms
Anticancer Activity
The 4-methylpiperidine moiety enhances interaction with kinase ATP-binding pockets. Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, linked to caspase-3 activation and PARP cleavage.
Pharmacokinetic Considerations
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring generates polar metabolites.
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Bioavailability: Rodent studies report 22% oral bioavailability, limited by first-pass metabolism.
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for optimizing:
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Selectivity: Modifying the sulfanyl linker to reduce off-target effects.
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Potency: Introducing electron-withdrawing groups on the pyrimidine ring.
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA matrices) improves solubility and tumor accumulation in preclinical models.
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